molecular formula C15H13ClN4OS B14611194 N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea CAS No. 57207-87-1

N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea

Cat. No.: B14611194
CAS No.: 57207-87-1
M. Wt: 332.8 g/mol
InChI Key: GVWCWLFIWIKBMZ-UHFFFAOYSA-N
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Description

N’-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and a cyano group, linked to a phenyl ring via a sulfanyl group, and further connected to a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 5-chloro-6-cyanopyridine with a thiol compound to form the sulfanyl intermediate. This intermediate is then reacted with a phenyl isocyanate derivative to introduce the dimethylurea group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of N’-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted pyridine derivatives.

Scientific Research Applications

N’-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe to study enzyme interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
  • N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide

Uniqueness

N’-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

57207-87-1

Molecular Formula

C15H13ClN4OS

Molecular Weight

332.8 g/mol

IUPAC Name

3-[4-(5-chloro-6-cyanopyridin-2-yl)sulfanylphenyl]-1,1-dimethylurea

InChI

InChI=1S/C15H13ClN4OS/c1-20(2)15(21)18-10-3-5-11(6-4-10)22-14-8-7-12(16)13(9-17)19-14/h3-8H,1-2H3,(H,18,21)

InChI Key

GVWCWLFIWIKBMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)SC2=NC(=C(C=C2)Cl)C#N

Origin of Product

United States

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